Chlorhydrate de A 68930

Vue d'ensemble

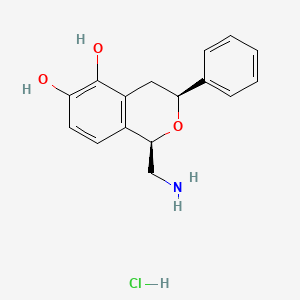

Description

Le chlorhydrate de A 68930 est un composé synthétique connu pour son activité agoniste puissante et sélective sur les récepteurs de la dopamine D1. Il est chimiquement identifié comme étant le cis-(±)-1-(aminométhyl)-3,4-dihydro-3-phényl-1H-2-benzopyran-5,6-diol chlorhydrate. Ce composé a été largement étudié pour ses effets pharmacologiques, en particulier dans le domaine des neurosciences .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

A-68930 hydrochloride, chemically known as cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1 H-2-benzopyran-5,6-diol hydrochloride, exhibits high selectivity for D1-like receptors with an EC50 value of approximately 2.1 nM for D1 receptors and 3910 nM for D2 receptors, indicating its potential utility in selectively targeting D1 pathways . The compound acts by stimulating adenylate cyclase activity, leading to increased cyclic AMP (cAMP) levels within neurons, which is crucial for various neuronal functions including growth, development, and behavioral responses .

Behavioral Studies

Food Intake Regulation

Research has demonstrated that A-68930 hydrochloride can significantly affect feeding behavior. In a study involving non-deprived male rats, administration of A-68930 (0.1-1.0 mg/kg) resulted in a dose-dependent reduction in food intake. This effect was attributed to a decrease in the frequency of feeding bouts rather than the duration of feeding . The selective action on feeding parameters distinguishes A-68930 from other dopamine agonists and suggests its potential role in appetite regulation.

Effects on Locomotion and Grooming

A-68930 has also been shown to influence locomotor activity and grooming behaviors. In adult rats, doses ranging from 0.0625 to 4.0 mg/kg led to increased grooming behaviors while simultaneously inhibiting locomotion . This dual effect highlights the compound's potential for studying the neurochemical pathways involved in both motor control and grooming behaviors.

Neuroprotective Effects

Chronic Unpredictable Stress Models

In models of chronic unpredictable stress (CUS), A-68930 hydrochloride demonstrated neuroprotective effects by normalizing the reduction of tyrosine hydroxylase (TH) immunoreactive neurons in key brain areas such as the striatum and ventral tegmental area . Additionally, it was found to enhance antioxidant enzyme activities and increase glutathione levels while inhibiting lipid peroxidation, indicating its potential as a therapeutic agent in stress-related disorders.

Case Studies

Case Study: Neuroprotective Effects in Rats

In a controlled study involving rats subjected to chronic stress, A-68930 hydrochloride was administered at a dose of 0.25 mg/kg. The results indicated a significant restoration of TH-positive neuron counts in the striatum compared to control groups that did not receive treatment. This finding suggests that A-68930 may offer protective benefits against neuronal damage associated with stress .

Case Study: Behavioral Impact on Feeding

Another study focused on the microstructural analysis of feeding behavior revealed that A-68930 effectively reduced food intake without affecting the latency to initiate feeding or the local rate of eating. This specificity underscores its potential utility in investigating appetite control mechanisms and developing treatments for eating disorders .

Mécanisme D'action

Target of Action

A 68930 hydrochloride is a potent and selective D1-like dopamine receptor agonist . The primary target of this compound is the dopamine D1 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of neurological processes.

Mode of Action

A 68930 hydrochloride interacts with its target, the D1 dopamine receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of dopamine. The EC50 values for D1-like and D2-like receptors are 2.1 and 3910 nM respectively .

Biochemical Pathways

Upon activation of the D1 dopamine receptor, A 68930 hydrochloride influences several biochemical pathways. For instance, it significantly increases the phosphorylation of the cAMP response element-binding (CREB) protein . This can lead to the induction of certain genes and influence various cellular processes.

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The hydrochloride form of the compound typically has better water solubility and stability .

Result of Action

The activation of the D1 dopamine receptor by A 68930 hydrochloride has several effects at the molecular and cellular level. It has been found to induce MUC5AC mRNA expression and increase the mRNA data of MUC5AC and MUC5AC protein expression . In animals, it has been observed to have antidepressant and anorectic effects, producing wakefulness and tachycardia .

Action Environment

The action, efficacy, and stability of A 68930 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . .

Analyse Biochimique

Biochemical Properties

A 68930 hydrochloride is a potent and selective D1-like dopamine receptor agonist . It interacts with D1-like receptors, with EC50 values of 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors . The nature of these interactions involves the binding of A 68930 hydrochloride to the D1-like receptors, leading to the activation of these receptors .

Cellular Effects

A 68930 hydrochloride influences cell function by activating D1-like dopamine receptors . This activation can impact cell signaling pathways, potentially influencing gene expression and cellular metabolism . The specific cellular processes affected by A 68930 hydrochloride may vary depending on the cell type and the presence of D1-like receptors.

Molecular Mechanism

The molecular mechanism of A 68930 hydrochloride involves its binding to D1-like dopamine receptors, acting as an agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Dosage Effects in Animal Models

The effects of A 68930 hydrochloride can vary with different dosages in animal models

Metabolic Pathways

A 68930 hydrochloride is involved in the dopamine signaling pathway due to its interaction with D1-like dopamine receptors

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du chlorhydrate de A 68930 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la stéréochimie et la pureté souhaitées du produit final .

Méthodes de production industrielle

La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et l'efficacité, impliquant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction. Des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir une pureté élevée adaptée à la recherche et aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de A 68930 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinone.

Réduction : Les réactions de réduction peuvent modifier le système cyclique du benzopyrane.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinone, tandis que les réactions de substitution peuvent produire une variété de composés benzopyraniques fonctionnalisés .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Neurosciences : Il est utilisé pour étudier les voies de signalisation médiées par les récepteurs de la dopamine D1 et leur rôle dans les processus neurologiques.

Biologie cellulaire : Le this compound est utilisé pour étudier les réponses cellulaires à l'activation des récepteurs de la dopamine, y compris les modifications de l'expression génique et de la phosphorylation des protéines.

Développement de médicaments : Le composé sert de molécule de tête pour le développement de nouveaux médicaments ciblant les récepteurs de la dopamine.

Mécanisme d'action

Le this compound exerce ses effets en activant sélectivement les récepteurs de la dopamine D1, qui sont des récepteurs couplés aux protéines G. Lors de la liaison à ces récepteurs, le composé stimule la production d'adénosine monophosphate cyclique (AMPc) par l'activation de l'adénylate cyclase. Cela conduit à la phosphorylation des cibles en aval, y compris la protéine kinase A (PKA) et la protéine de liaison à l'élément de réponse à l'AMPc (CREB), influençant finalement divers processus cellulaires tels que l'expression génique et l'activité neuronale .

Comparaison Avec Des Composés Similaires

Composés similaires

SKF-38393 : Un autre agoniste sélectif des récepteurs de la dopamine D1 avec des propriétés pharmacologiques similaires.

Fenoldopam : Un agoniste des récepteurs de la dopamine utilisé en clinique pour ses effets vasodilatateurs.

Dihydrexidine : Un agoniste complet des récepteurs de la dopamine D1 ayant des applications dans la recherche sur les maladies neurodégénératives.

Unicité

Le chlorhydrate de A 68930 est unique en raison de sa forte sélectivité pour les récepteurs de la dopamine D1 et de sa capacité à produire des effets pharmacologiques distincts, tels que la sédation sans propriétés stimulantes. Cela le distingue des autres agonistes des récepteurs de la dopamine, qui peuvent avoir une activité réceptorique plus large et des profils d'effets secondaires différents .

Activité Biologique

A-68930 hydrochloride is a synthetic compound recognized for its selective agonistic activity on dopamine D1 receptors. This article explores its biological activity, including pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride

- Molecular Formula : C₁₆H₁₇NO₃·HCl

- Molecular Weight : 305.77 g/mol

- Purity : ≥98%

A-68930 acts primarily as a selective agonist for D1-like dopamine receptors , with significant implications for neuropharmacology. The compound exhibits a high affinity for D1 receptors (EC50 = 2.1 nM) and a much lower affinity for D2 receptors (EC50 = 3920 nM) . Its unique structure allows it to stimulate adenylate cyclase activity, leading to increased cyclic AMP levels and subsequent activation of protein kinases involved in various neuronal functions .

In Vivo Studies

- Locomotor Activity : A-68930 has been shown to induce dose-dependent increases in locomotor activity in rats, with effects mediated through D1 receptor activation. Notably, it produced more potent effects than SKF-38393, another D1 agonist .

-

Behavioral Responses :

- In rats with unilateral 6-OHDA lesions, A-68930 elicited prolonged contralateral turning behavior lasting over 20 hours .

- The compound also induced stereotypical behaviors such as grooming and vacuous chewing, indicating its potential impact on dopaminergic pathways associated with movement and reward .

- Neuroprotective Effects : In chronic unpredictable stress models, A-68930 normalized reductions in tyrosine hydroxylase immunoreactive neurons in critical brain areas, suggesting neuroprotective properties .

- Hypothermic Effects : A dose-dependent hypothermic response was observed when administered to rats, further emphasizing its complex pharmacodynamics .

Comparative Efficacy

The following table summarizes the comparative efficacy of A-68930 against other D1 receptor agonists:

| Compound | EC50 (D1 Receptor) | EC50 (D2 Receptor) | Behavioral Activation |

|---|---|---|---|

| A-68930 | 2.1 nM | 3920 nM | High |

| SKF-38393 | 5.0 nM | 3000 nM | Very High |

| A-77636 | 6.0 nM | 2500 nM | Moderate |

Study on Neonatally Lesioned Rats

In a study comparing A-68930 with SKF-38393, both compounds were administered to neonatally lesioned rats. A-68930 was found to be significantly more potent in inducing stereotyped behaviors and locomotor activation while also causing desensitization of D1 receptor responses over time .

Neurochemical Analysis

Research indicated that A-68930 significantly increased striatal c-fos-like immunoreactivity, a marker of neuronal activation, further supporting its role as an effective D1 agonist in modulating dopaminergic signaling pathways .

Propriétés

IUPAC Name |

(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPGUUQPTSMLKU-YYLIZZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432654 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130465-39-3 | |

| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.